molecular formula C11H9N7O2 B7817419 6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine

6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine

Cat. No.: B7817419
M. Wt: 271.24 g/mol
InChI Key: JBYPHVAHAKVUOL-UHFFFAOYSA-N
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Description

6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine is a complex organic compound characterized by its unique structure, which includes both pyrazole and tetrazole moieties linked to a benzodioxole ring. This compound's structure gives it distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine typically involves multistep procedures:

  • Formation of the 1H-pyrazol-1-yl moiety:
    • Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions to yield the pyrazole ring.

  • Synthesis of the 1H-tetrazol-1-yl group:
    • This involves the cycloaddition reaction between an azide and a nitrile under thermal or catalytic conditions.

  • Linking these groups to a benzodioxole ring:
    • Employing condensation reactions, often under acidic or basic conditions, facilitating the formation of the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for higher yields and cost-effectiveness. This involves using bulk reagents, continuous flow reactors for better control over reaction conditions, and purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation:
    • The compound can be subjected to oxidative conditions, affecting both the pyrazole and tetrazole moieties.

  • Reduction:
    • Selective reduction reactions can modify specific functional groups while preserving the compound's overall structure.

  • Substitution:
    • Nucleophilic and electrophilic substitution reactions are feasible, especially at positions on the benzodioxole ring.

Common Reagents and Conditions

  • Oxidizing agents like KMnO₄ or H₂O₂ for oxidation reactions.

  • Reducing agents such as NaBH₄ or LiAlH₄ for reduction.

  • Various halides or organometallic reagents for substitution reactions.

Major Products

  • The major products depend on the specific reactions, but include derivatives where the functional groups have been modified, potentially altering the compound's biological activity.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Investigated for its unique electronic and steric properties, making it a candidate for catalyst development.

Biology

  • The compound's structural features suggest potential as a bioactive molecule, possibly interacting with enzymes or receptors.

Medicine

  • Research explores its potential as a therapeutic agent due to its interaction with specific biological pathways.

Industry

  • Utilized in the development of advanced materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

Mechanism

6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine likely exerts its effects through interactions with biological targets such as enzymes or receptors. These interactions can modulate specific pathways, potentially leading to therapeutic effects.

Molecular Targets

  • Enzymes involved in metabolic pathways.

  • Receptors that regulate physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-benzodioxole:
    • Similar core structure but lacks the amine group, affecting its reactivity and biological properties.

  • 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine:
    • Retains the benzodioxole and tetrazole groups but lacks the pyrazole moiety, altering its chemical and pharmacological profile.

  • 1H-pyrazol-1-yl-1,3-benzodioxol-5-amine:
    • Includes the pyrazole and benzodioxole, missing the tetrazole, leading to different reactivity patterns.

Uniqueness

  • The combination of pyrazole, tetrazole, and benzodioxole groups in this compound provides a unique set of properties, making it more versatile and potentially more potent in its applications compared to its analogs.

That’s a wrap on our deep dive into 6-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]-1,3-benzodioxol-5-amine

Properties

IUPAC Name

6-(5-pyrazol-1-yltetrazol-1-yl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O2/c12-7-4-9-10(20-6-19-9)5-8(7)18-11(14-15-16-18)17-3-1-2-13-17/h1-5H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYPHVAHAKVUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)N3C(=NN=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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